5,5-Dimethyl-3-(4-methylanilino)cyclohex-2-ene-1-thione
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Overview
Description
5,5-Dimethyl-3-(4-methylanilino)cyclohex-2-ene-1-thione is an organic compound that belongs to the class of cyclohexenes It is characterized by the presence of a thioketone group and a substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-methylanilino)cyclohex-2-ene-1-thione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 4-methylaniline in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(4-methylanilino)cyclohex-2-ene-1-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioketone group to a thiol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
5,5-Dimethyl-3-(4-methylanilino)cyclohex-2-ene-1-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(4-methylanilino)cyclohex-2-ene-1-thione involves its interaction with specific molecular targets. The thioketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5,5-Dimethyl-3-(4-methylanilino)cyclohex-2-ene-1-thione is unique due to the presence of the thioketone group and the specific substitution pattern on the aniline ring
Properties
CAS No. |
70134-01-9 |
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Molecular Formula |
C15H19NS |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
5,5-dimethyl-3-(4-methylanilino)cyclohex-2-ene-1-thione |
InChI |
InChI=1S/C15H19NS/c1-11-4-6-12(7-5-11)16-13-8-14(17)10-15(2,3)9-13/h4-8,16H,9-10H2,1-3H3 |
InChI Key |
NYSFQPAPUZWECH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=S)CC(C2)(C)C |
Origin of Product |
United States |
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